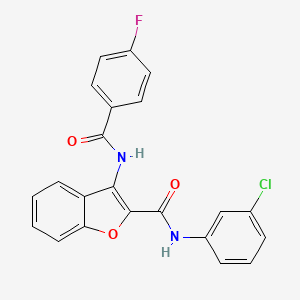

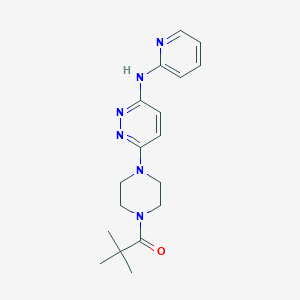

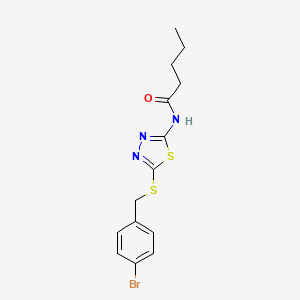

![molecular formula C13H19NO4S B2369634 4-[(2,4-Dimethoxy-3-methylphenyl)sulfinyl]morpholine CAS No. 338981-97-8](/img/structure/B2369634.png)

4-[(2,4-Dimethoxy-3-methylphenyl)sulfinyl]morpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-[(2,4-Dimethoxy-3-methylphenyl)sulfinyl]morpholine is a chemical compound that has been studied for its potential applications in scientific research and experiments. This compound is a structural analogue of the neurotransmitter serotonin, and has been found to have a wide range of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Antibacterial and Antifungal Properties

- Modulation of Antibiotic Activity: A derivative of morpholine, 4-(Phenylsulfonyl) morpholine, exhibits antimicrobial properties. This compound, belonging to sulfonamides, has been studied for its potential to modulate the activity of antibiotics against multi-resistant strains of bacteria and fungi, such as Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Candida albicans, C. tropicalis, and C. krusei (Oliveira et al., 2015).

Crystal Structure and Chemical Properties

- Derivatives of 2,4-Dimethoxy-1,3,5-triazine: The crystal structure of derivatives of 2,4-dimethoxy-1,3,5-triazine, which include a morpholine group, shows different conformations like a butterfly and propeller, indicating their versatile structural characteristics (Fridman et al., 2003).

Synthetic Chemistry and Reactions

- Alkylation Reactions: The compound has been involved in alkylation reactions, particularly in the context of synthesizing colchicinoids, showcasing its utility in the synthesis of complex organic molecules (Rayes et al., 2010).

Potential in Pharmaceutical Synthesis

- Conversion of Amino Alcohols into Morpholines: The compound's derivative, sulfinamides, has been used as a protecting group in the synthesis of morpholines from amino alcohols, indicating its potential application in pharmaceutical synthesis (Fritz et al., 2011).

Molecular Docking and Drug Development

- Antimicrobial Activity: Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, have been synthesized and showed significant antimicrobial activity against various bacterial and fungal strains. Molecular docking studies suggest these compounds’ potential in drug development (Janakiramudu et al., 2017).

Propiedades

IUPAC Name |

4-(2,4-dimethoxy-3-methylphenyl)sulfinylmorpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4S/c1-10-11(16-2)4-5-12(13(10)17-3)19(15)14-6-8-18-9-7-14/h4-5H,6-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXJUATMPSMQTRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1OC)S(=O)N2CCOCC2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2,4-Dimethoxy-3-methylphenyl)sulfinyl]morpholine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

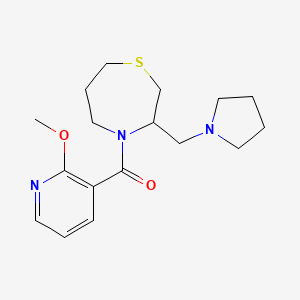

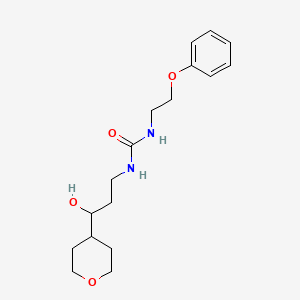

![4-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2369553.png)

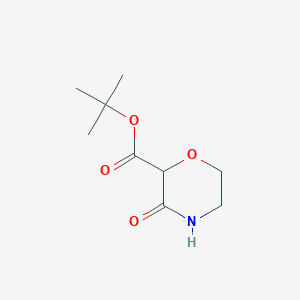

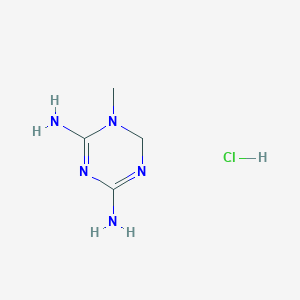

![6-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-3-(3,5-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2369569.png)

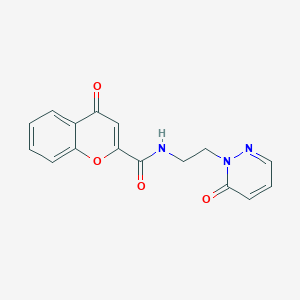

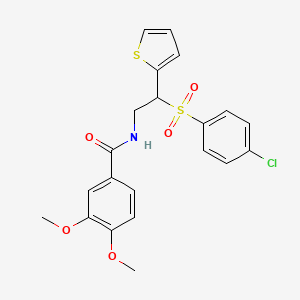

![2-{[6-ethyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N~1~-(4-methoxyphenyl)acetamide](/img/structure/B2369570.png)

![1-(6-phenylpyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2369572.png)